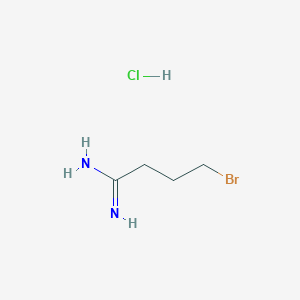
5-Chloro-4-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are used in organic solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Chloro-4-iodopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodopyrimidine varies depending on its application:
Biochemical Probes: It can selectively label proteins, such as macrophage migration inhibitory factor (MIF) and its homolog MIF2, enabling the study of their roles in cellular processes.
Therapeutic Agents: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
4-Chloro-5-iodopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with applications in cross-coupling reactions.
Uniqueness: Its dual halogenation makes it particularly versatile in synthetic chemistry .
Properties
Molecular Formula |
C4H2ClIN2 |
|---|---|
Molecular Weight |
240.43 g/mol |
IUPAC Name |
5-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-8-4(3)6/h1-2H |
InChI Key |
JXSSJBXCURDBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)



![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)




![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)


